Computed LogP as a Key Differentiator for Lipophilicity-Dependent Applications
The computed octanol-water partition coefficient (XLogP3) of N-(4-butylphenyl)-2-cyanoacetamide is 3.7 [1]. This value is substantially higher than that of the simpler N-(4-butylphenyl)acetamide (CAS 3663-20-5), which lacks the cyano group and has a computed XLogP3 of 2.9 [2]. The increased lipophilicity of the target compound is directly attributable to the electron-withdrawing cyano substituent, which reduces hydrogen-bonding capacity and enhances membrane permeability potential, a critical parameter in early-stage drug discovery and agrochemical development.
| Evidence Dimension | Octanol-water partition coefficient (LogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-(4-Butylphenyl)acetamide (CAS 3663-20-5): XLogP3 = 2.9 |
| Quantified Difference | ΔLogP = +0.8 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A higher LogP value indicates greater membrane permeability potential, making this compound a more suitable candidate than its non-cyano analog for applications requiring enhanced bioavailability or blood-brain barrier penetration.
- [1] PubChem Compound Summary for CID 2377103, N-(4-Butylphenyl)-2-cyanoacetamide; Computed Properties section, XLogP3 value. View Source
- [2] PubChem Compound Summary for CID 77227, N-(4-Butylphenyl)acetamide; Computed Properties section, XLogP3 value. View Source
